

An In-depth Technical Guide to the Physico-chemical Properties of Decatromicin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decatromicin B

Cat. No.: B15561292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of **Decatromicin B**, a potent antibiotic. The information is compiled from publicly available data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and logical workflows to support further research and development.

Introduction

Decatromicin B is a tetrone acid-containing antibiotic that was first isolated from the culture broth of *Actinomadura* sp. (strain MK73-NF4) in 1999.[1] It belongs to the spirotetronate class of polyketides and exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1][2][3] Its complex structure and potent biological activity make it a molecule of interest for antibiotic research, although its limited availability has hindered extensive investigation into its mode of action.[1][2]

Core Physico-chemical Data

The known physico-chemical properties of **Decatromicin B** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	235097-64-0	[1][2][4]
Molecular Formula	C ₄₅ H ₅₆ Cl ₂ N ₂ O ₁₀	[1][2][3][4]
Molecular Weight	855.9 g/mol (also cited as 855.84)	[1][2][4][5]
Appearance	Off-white to light tan solid	[1][4]
Purity	>95% (as determined by HPLC)	[1][2][4]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[1][2][4]
Long-Term Storage	-20°C	[1][2][4]
Source Organism	Actinomadura sp. or Streptomyces sp.	[1][3][4]

Experimental Protocols & Methodologies

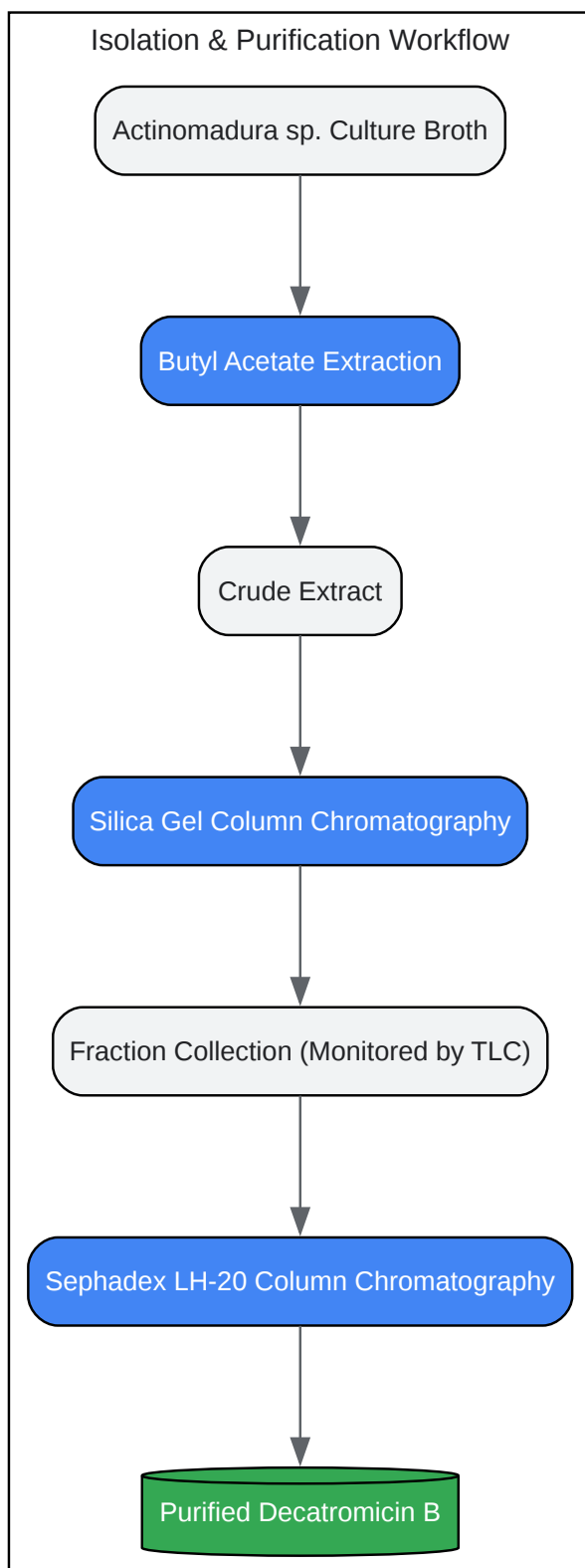
The characterization of **Decatromicin B** involves a multi-step process from isolation to structural elucidation. The methodologies cited in the foundational literature are detailed below.

The isolation of **Decatromicin B** from the culture broth of *Actinomadura* sp. MK73-NF4 was achieved through a series of extraction and chromatographic techniques.[6]

- **Solvent Extraction:** The process began with the extraction of the culture broth using butyl acetate to separate the active compounds from the aqueous medium.[6]
- **Silica Gel Column Chromatography:** The crude extract was then subjected to silica gel column chromatography, a standard technique for separating compounds based on their polarity.[6]
- **Thin-Layer Chromatography (TLC):** Silica gel TLC was used to monitor the separation and identify the fractions containing the decatromicins.[6]

- Size-Exclusion Chromatography: A final purification step was performed using Sephadex LH-20 column chromatography, which separates molecules based on their size.[6]

The workflow for this process is visualized in the diagram below.



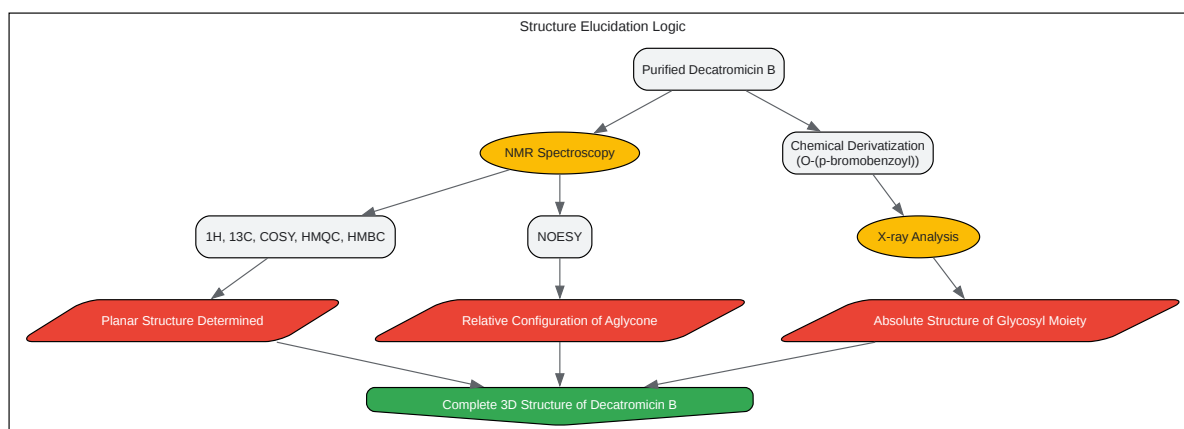
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*Isolation and Purification Workflow for **Decatromicin B**.*

The complex chemical structure of **Decatromicin B** was elucidated using a combination of advanced spectroscopic and analytical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was crucial for determining the planar structure and relative configuration.^[7]
 - ¹H and ¹³C NMR: Used to identify the hydrogen and carbon framework of the molecule.^[7]
 - COSY (Correlation Spectroscopy): Revealed proton-proton couplings within the molecule.^[7]
 - HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded proton and carbon atoms.^[7]
 - HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons, helping to piece together the molecular fragments.^[7]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information on the spatial proximity of protons, which was essential for elucidating the relative stereochemistry of the aglycone portion.^[7]
- X-ray Crystallography: The absolute structure of the glycosyl moiety (the sugar-like part of the molecule) was definitively determined by X-ray analysis of an O-(p-bromobenzoyl) derivative.^[7]

The logical flow of the structure elucidation process is illustrated below.



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*Logical Workflow for the Structural Elucidation of **Decatromicin B**.*

Biological Activity

Decatromicin B is noted for its potent activity against Gram-positive bacteria.[1][5] Minimum Inhibitory Concentration (MIC) values have been reported to be in the range of 0.39-0.78 µg/ml for several strains of *S. aureus*, including methicillin-resistant strains (MRSA).[3][8] It also shows activity against *Micrococcus luteus* and *Bacillus subtilis* (MIC = 0.78 µg/ml).[3][8] While some sources suggest activity against Gram-negative bacteria, the primary literature emphasizes its efficacy against Gram-positive organisms.[5][9]

Conclusion

Decatromicin B remains a promising antibiotic candidate due to its potent activity against resistant bacterial strains. This guide has summarized its core physico-chemical properties and the established experimental protocols for its isolation and characterization. The lack of extensive research into its mechanism of action presents a clear opportunity for future investigation, which could unlock new avenues for antibiotic development. The data and workflows presented here serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this complex natural product.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physico-chemical Properties of Decatromicin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561292#physico-chemical-properties-of-decatromicin-b]

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